Perfluorohexyl iodide

Description

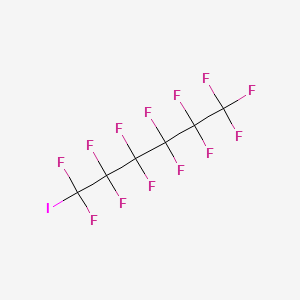

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULLJMKUVKYZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047566 | |

| Record name | Perfluoro-1-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

355-43-1 | |

| Record name | Perfluorohexyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-1-iodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-1-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-1-IODOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2A17JUG4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Cornerstone of Fluoro-Organic Chemistry

An In-Depth Technical Guide to Perfluorohexyl Iodide (CAS 355-43-1) for Advanced Research and Development

This compound (PFHxI), registered under CAS number 355-43-1, is a halogenated organic compound of significant interest to the scientific community.[1] Structurally, it is a linear six-carbon chain where all hydrogen atoms have been substituted by fluorine, capped with a terminal iodine atom. This structure, C6F13I, places it in the broader class of per- and polyfluoroalkyl substances (PFAS), a group known for high thermal stability, chemical inertness, and unique surface properties.[2]

While its classification as a PFAS warrants careful consideration of its environmental fate, the unique reactivity of the carbon-iodine bond, combined with the profound physicochemical effects of the perfluorohexyl moiety, makes PFHxI an indispensable tool. It serves not merely as a synthetic intermediate but as a versatile building block for creating advanced materials, functional polymers, and complex molecules for pharmaceutical exploration.[3] This guide, intended for researchers and drug development professionals, provides a deep dive into the properties, reactivity, applications, and handling of this compound, grounding technical data with field-proven insights.

Core Physicochemical Properties

The defining characteristics of PFHxI stem from the high electronegativity of fluorine and the relatively weak C-I bond. The dense fluorine sheath creates a non-polar, hydrophobic, and lipophobic (fluorous) molecule with low surface tension, while the iodine atom provides a reactive handle for synthetic transformations.[2]

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 355-43-1 | [2][4][5] |

| Molecular Formula | C6F13I | [2][5][6] |

| Molecular Weight | 445.95 g/mol | [5][6][7] |

| Appearance | Pale pink or yellowish liquid | [3][6][8] |

| Boiling Point | 117 °C (at 760 mmHg) | [4][5][6] |

| Melting Point | -45 °C to -46 °C | [4][6][9] |

| Density | 2.063 g/mL (at 25 °C) | [5][6] |

| Refractive Index (n20/D) | 1.329 | [4][5] |

| Flash Point | >100 °C / 115 °C (closed cup) | [4] |

| Solubility | Insoluble in water; slightly soluble in DMSO and Methanol | [6][8][10] |

| Stability | Stable under recommended storage conditions; light-sensitive | [6][8][10] |

Reactivity Profile and Mechanistic Considerations

The utility of this compound is dominated by the chemistry of its carbon-iodine bond. Understanding the mechanisms behind its reactions is critical for designing successful synthetic strategies.

Radical-Mediated Reactions: The Workhorse of PFHxI Chemistry

The most common application of PFHxI is as a precursor to the perfluorohexyl radical (C6F13•). The C-I bond is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, often facilitated by a radical initiator like azobisisobutyronitrile (AIBN).[6][10]

Mechanism Insight: The process follows a classic radical chain reaction:

-

Initiation: The initiator (e.g., AIBN) decomposes to form primary radicals, which then abstract the iodine atom from PFHxI to generate the C6F13• radical.

-

Propagation: The highly electrophilic C6F13• radical readily adds across the double or triple bonds of unsaturated substrates (e.g., alkenes, alkynes, vinyl ethers). This creates a new carbon-centered radical, which can then abstract an iodine atom from another molecule of PFHxI, propagating the chain and forming the desired product.

-

Termination: The reaction ceases when two radical species combine.

This reactivity is foundational for grafting perfluoroalkyl chains onto organic backbones, a key step in synthesizing fluorinated polymers and surfactants.[10] For instance, the radical addition of PFHxI to vinyl acetate has been investigated to create functionalized materials.[6]

Sources

- 1. 355-43-1 | this compound [fluoromart.com]

- 2. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]

- 3. fengyuangroup.in [fengyuangroup.in]

- 4. fluoryx.com [fluoryx.com]

- 5. パーフルオロヘキシルヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Perfluoro-1-iodohexane | 355-43-1 [chemicalbook.com]

- 7. This compound | CAS 355-43-1 | LGC Standards [lgcstandards.com]

- 8. halopolymer.com [halopolymer.com]

- 9. 355-43-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. 355-43-1 | CAS DataBase [m.chemicalbook.com]

A Technical Guide to Perfluorohexyl Iodide (C₆F₁₃I): Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of perfluorohexyl iodide, a pivotal fluorinated intermediate for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its applications, the logic of its synthesis, and the validation of its use in experimental protocols.

Introduction: The Significance of this compound

This compound, also known as 1-iodotridecafluorohexane, is a perfluorinated organic compound belonging to the broader class of perfluoroalkyl substances (PFAS).[1] Its structure is deceptively simple: a six-carbon chain fully saturated with fluorine atoms, terminated by a single iodine atom. This combination imparts a unique set of properties: the perfluorinated "tail" (C₆F₁₃–) provides high thermal stability, chemical inertness, hydrophobicity, and oleophobicity, while the carbon-iodine bond (–I) offers a reactive site for a multitude of synthetic transformations.[1][2]

This duality makes this compound an invaluable building block. It serves as a key intermediate for introducing the perfluorohexyl moiety into larger molecules, enabling the development of advanced surfactants, low surface energy coatings, and specialized polymers.[2][3] In the pharmaceutical sector, the incorporation of fluorinated groups can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide will dissect the core attributes of this versatile compound.

Chapter 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a stable, yet reactive, liquid under standard conditions.[4]

Molecular Structure and Identifiers

The linear formula, CF₃(CF₂)₅I, highlights the perfluorinated chain and the terminal iodide.[5][6]

Caption: 2D structure of this compound (C₆F₁₃I).

Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₆F₁₃I | [1][3][7][8][9] |

| Molecular Weight | 445.95 g/mol | [5][6][8][9] |

| CAS Number | 355-43-1 | [1][3][7][9] |

| Appearance | Pale pink or yellowish liquid | [3][4] |

| Density | 2.063 g/mL at 25 °C | [4] |

| Boiling Point | 117 °C at 760 mmHg | [10] |

| Melting Point | -45 °C to -46 °C | [4][10] |

| Refractive Index | n20/D 1.329 | [10] |

| Solubility | Insoluble in water | [4] |

| Synonyms | 1-Iodoperfluorohexane, Tridecafluoro-1-iodohexane | [1][3][5][7] |

Chapter 2: Synthesis and Manufacturing Insights

The synthesis of perfluoroalkyl iodides (RբI) like this compound is a specialized field, primarily relying on telomerization reactions.[11] This approach is favored over direct fluorination of hydrocarbons, which is notoriously difficult to control and can be explosive.

The Telomerization Pathway

Telomerization is a controlled radical reaction where a "telogen" (the chain transfer agent) reacts with multiple units of a polymerizable molecule, or "taxogen," to form low molecular weight polymers.[11]

-

Initiation: A radical initiator starts the process.

-

Propagation: A telogen, such as pentafluoroethyl iodide (C₂F₅I), transfers its iodine atom to a taxogen, typically tetrafluoroethylene (TFE), initiating chain growth.

-

Chain Growth: The resulting radical adds more TFE molecules.

-

Termination/Transfer: The growing chain abstracts an iodine atom from another telogen molecule, terminating the chain and creating a new radical to continue the cycle.

The chain length of the final perfluoroalkyl iodide product is controlled by the molar ratio of the telogen to the taxogen.

Caption: Generalized workflow for perfluoroalkyl iodide synthesis.

Expert Insight: The choice of catalyst and reaction conditions is critical. Lewis acids like boron trifluoride (BF₃) or tantalum pentafluoride (TaF₅) can be used to facilitate the reaction between a perfluorinated olefin and an iodine source like iodine monochloride (ICl) in a hydrofluoric acid (HF) solvent.[11][12] This method avoids the use of elemental fluorine or iodine pentafluoride (IF₅), which are hazardous and expensive materials.[11][12]

Chapter 3: Chemical Reactivity and Mechanistic Considerations

The utility of this compound in synthesis stems almost entirely from the reactivity of the C-I bond. The strong electron-withdrawing effect of the C₆F₁₃ group polarizes this bond and facilitates its homolytic cleavage to form the perfluorohexyl radical (C₆F₁₃•). This radical is the key intermediate in many important transformations.

Radical Addition to Alkenes

A primary application is the radical addition across double bonds. This reaction is typically initiated by heat or a radical initiator like azo-bis(isobutyronitrile) (AIBN).

Mechanism:

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form primary radicals.

-

Abstraction: The primary radical abstracts the iodine atom from this compound to generate the highly electrophilic perfluorohexyl radical (C₆F₁₃•).

-

Addition: The C₆F₁₃• radical adds to the alkene double bond, forming a new carbon-centered radical.

-

Propagation: This new radical abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the C₆F₁₃• radical to continue the chain reaction.

Caption: Mechanism of AIBN-initiated radical addition.

Chapter 5: Experimental Protocol: Radical Addition of this compound to 1-Octene

This protocol describes a self-validating system for the AIBN-initiated addition of this compound to 1-octene. The rationale behind each step is provided to ensure reproducibility and safety.

Objective: To synthesize 1-iodo-3-(perfluorohexyl)octane.

Materials:

-

This compound (C₆F₁₃I, MW: 445.95 g/mol )

-

1-Octene (MW: 112.21 g/mol )

-

Azo-bis(isobutyronitrile) (AIBN, MW: 164.21 g/mol )

-

Anhydrous toluene (solvent)

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology

-

Reagent Preparation & Stoichiometry (The "Why"):

-

In a 100 mL round-bottom flask, dissolve 1-octene (e.g., 2.24 g, 20 mmol, 1.0 eq) and this compound (e.g., 9.81 g, 22 mmol, 1.1 eq) in 40 mL of anhydrous toluene.

-

Causality: A slight excess of the iodide is used to ensure the alkene is fully consumed and to favor the iodine transfer step in the propagation phase. Toluene is chosen as it is a relatively inert solvent for this radical reaction.

-

-

Initiator Addition (The "Why"):

-

Add AIBN (e.g., 0.164 g, 1 mmol, 0.05 eq).

-

Causality: AIBN is a reliable thermal initiator with a well-defined decomposition rate at temperatures around 80 °C, providing a controlled initiation of the radical chain reaction. A catalytic amount (5 mol%) is sufficient.

-

-

Inert Atmosphere Setup (The "Why"):

-

Equip the flask with a reflux condenser and a nitrogen/argon inlet. Purge the system with inert gas for 10-15 minutes.

-

Trustworthiness: This step is critical. Molecular oxygen (O₂) is a diradical that readily quenches carbon-centered radicals, terminating the chain reaction and preventing product formation. An inert atmosphere ensures the integrity of the process.

-

-

Reaction Execution (The "Why"):

-

With gentle stirring, heat the reaction mixture to 80-85 °C using a heating mantle.

-

Maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC or GC-MS if possible.

-

Causality: This temperature is optimal for the controlled thermal decomposition of AIBN, providing a steady stream of radicals to sustain the reaction without causing unwanted side reactions or solvent boiling.

-

-

Workup and Purification (The "Why"):

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by vacuum distillation or column chromatography on silica gel.

-

Trustworthiness: Purification is essential to remove unreacted starting materials, initiator byproducts, and any oligomers, ensuring the final product meets the required purity specifications for subsequent applications.

-

-

Analytical Validation (The "Why"):

-

¹⁹F NMR: The product's ¹⁹F NMR spectrum should show characteristic shifts corresponding to the CF₃ and the five distinct CF₂ groups, confirming the intact incorporation of the perfluorohexyl chain.

-

¹H NMR: The proton NMR will confirm the structure of the octyl backbone and the position of the iodine atom.

-

Mass Spectrometry (MS): ESI-MS or GC-MS should be used to confirm the molecular weight of the product (C₁₄H₁₆F₁₃I), which is 558.16 g/mol . This provides definitive validation of a successful reaction.

-

References

-

Fengyuan India. This compound (C6F13I). [Link]

-

Autech. Perfluorohexylethyl Iodide: A Versatile Fluorinated Compound. [Link]

-

National Institute of Standards and Technology (NIST). This compound - NIST WebBook. [Link]

-

Cheméo. This compound. [Link]

-

SIELC Technologies. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Organic Chemistry and Industrial Applications. [Link]

-

National Institute of Standards and Technology (NIST). This compound - Mass Spectrum. [Link]

-

National Institute of Standards and Technology (NIST). This compound - Notes. [Link]

- Google Patents.

-

HaloPolymer. This compound. [Link]

-

European Patent Office. EP0711264B1 - Process for the preparation of perfluoroalkyl iodide. [Link]

-

ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]

Sources

- 1. CAS 355-43-1: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. fengyuangroup.in [fengyuangroup.in]

- 4. halopolymer.com [halopolymer.com]

- 5. パーフルオロヘキシルヨージド - トリデカフルオロ-1-ヨードヘキサン, 1-ヨードトリデカフルオロヘキサン [sigmaaldrich.com]

- 6. パーフルオロヘキシルヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. fluoryx.com [fluoryx.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

Perfluorohexyl iodide physical properties boiling point density

An In-depth Technical Guide to the Physicochemical Properties of Perfluorohexyl Iodide (C₆F₁₃I)

Introduction

This compound (PFHI), systematically named 1-iodotridecafluorohexane, is a dense, high-boiling point liquid belonging to the perfluoroalkyl iodide (PFAI) family of compounds. Identified by its CAS Number 355-43-1, this fluorinated organic molecule serves as a pivotal intermediate in a multitude of advanced chemical applications.[1][2] Its unique combination of a stable, inert perfluoroalkyl chain (C₆F₁₃) and a reactive carbon-iodine bond makes it an indispensable building block in organic synthesis, materials science, and pharmaceutical development.[3][4]

PFHI is instrumental in the synthesis of fluorinated surfactants, specialty polymers, and surface coatings designed to impart hydrophobicity and oleophobicity.[4][5][6] In the pharmaceutical sector, it is used to introduce fluorinated moieties into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability.[5][6]

This guide provides a comprehensive examination of the core physical properties of this compound, with a specific focus on its boiling point and density. We will delve into the molecular basis for these properties, present validated experimental protocols for their determination, and discuss the practical implications for researchers, scientists, and drug development professionals who handle and utilize this versatile compound.

Part 1: Core Physicochemical Properties

The distinct physical characteristics of this compound are a direct result of its molecular structure: a short hydrocarbon chain heavily substituted with highly electronegative fluorine atoms and a single, massive iodine atom. These features give rise to strong intermolecular forces and a high molecular mass, dictating its behavior as a dense, relatively non-volatile liquid.

Data Summary

The fundamental physicochemical data for this compound are summarized below for quick reference. These values are critical benchmarks for confirming substance identity and purity in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | 1-Iodotridecafluorohexane | [2][7] |

| CAS Number | 355-43-1 | [2] |

| Molecular Formula | C₆F₁₃I | [2][7] |

| Molecular Weight | 445.95 g/mol | |

| Appearance | Colorless to pale pink/yellow liquid | [2][8] |

| Boiling Point | 117 °C at 760 mmHg (1 atm) | [1][2][9] |

| 90 °C at 18 mmHg | [9] | |

| Density | 2.063 g/mL at 25 °C | [9] |

| Refractive Index (n₂₀/D) | 1.329 | [1][9] |

| Melting Point | -45 to -46 °C | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][5] |

In-Depth Analysis of Key Properties

Boiling Point: The Influence of Mass and Polarity

The atmospheric boiling point of this compound is consistently reported as 117 °C.[1][2] This relatively high value for a six-carbon molecule is primarily attributable to two factors:

-

High Molecular Mass: With a molecular weight of 445.95 g/mol , PFHI is significantly heavier than its non-fluorinated hydrocarbon counterparts, leading to stronger London dispersion forces—temporary induced dipoles—between molecules.

-

The Carbon-Iodine Bond: The C-I bond is the most reactive site on the molecule and is highly polarizable. This polarizability enhances the intermolecular van der Waals forces, requiring more thermal energy to overcome and transition the substance into the gas phase.

For high-purity applications, such as in pharmaceutical synthesis, purification is often achieved via vacuum distillation. The boiling point is significantly lower under reduced pressure (e.g., 90 °C at 18 mmHg), a critical advantage that allows for distillation at temperatures well below the compound's potential thermal decomposition threshold.[9] This technique is essential for preventing the formation of impurities that could compromise the quality and safety of the final product.

Density: A Consequence of Atomic Composition

This compound exhibits a remarkably high density of approximately 2.063 g/mL at 25 °C, making it more than twice as dense as water.[9] This property is a direct consequence of its atomic makeup. The molecule's mass is dominated by the thirteen fluorine atoms and, most significantly, the single iodine atom (atomic mass ≈ 126.9 amu). These heavy atoms are packed into the compact volume of a six-carbon chain, resulting in a high mass-to-volume ratio. This high density is a practical consideration in the laboratory, particularly for biphasic reactions where PFHI will constitute the lower phase, facilitating straightforward separation by decantation or with a separatory funnel.

Part 2: Experimental Determination of Physical Properties

The accurate measurement of physical properties is a cornerstone of chemical synthesis and analysis. It serves as a primary method for verifying the identity and purity of a substance. The protocols described below are designed to be self-validating systems, incorporating calibration and control steps to ensure trustworthy and reproducible results.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and characterization of a newly synthesized or procured batch of this compound. The determination of boiling point and density are integral checkpoints in this process.

Sources

- 1. fluoryx.com [fluoryx.com]

- 2. halopolymer.com [halopolymer.com]

- 3. fengyuangroup.in [fengyuangroup.in]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [webbook.nist.gov]

- 8. marketpublishers.com [marketpublishers.com]

- 9. パーフルオロヘキシルヨージド 99% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Spectral Analysis of Perfluorohexyl Iodide

Introduction: The Spectroscopic Identity of Perfluorohexyl Iodide

This compound (CF₃(CF₂)₅I), also known as 1-iodotridecafluorohexane, is a dense, colorless liquid belonging to the class of perfluoroalkyl iodides. These compounds serve as critical building blocks and intermediates in the synthesis of a wide array of fluorinated materials, including surfactants, polymers, and pharmaceutical agents.[1] The unique properties imparted by the perfluorinated chain—such as high thermal stability, chemical inertness, and both hydrophobic and lipophobic character—are directly linked to its molecular structure.

A definitive and unambiguous characterization of this compound is paramount for its effective use in research and development. This guide provides an in-depth analysis of its core spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a senior application scientist, this document moves beyond a simple recitation of data, explaining the causality behind the observed spectral features and providing field-proven protocols for their acquisition and interpretation.

Chemical Structure and Properties:

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds. For this compound, ¹⁹F and ¹³C NMR are the primary techniques of interest.

¹⁹F NMR Spectroscopy: The Definitive Fingerprint

Expertise & Experience: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, a spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus.[3] Crucially, its chemical shifts are spread over a very wide range (approx. 800 ppm), which provides exquisite resolution and allows for clear differentiation of magnetically non-equivalent fluorine environments within the this compound molecule.[3]

Expected Spectrum: The spectrum of CF₃(CF₂)₄CF₂I is expected to show six distinct signals, one for each unique fluorine environment. The chemical shift is highly sensitive to the electronegativity of neighboring groups. The electron-withdrawing iodine atom significantly deshields the adjacent CF₂ group, shifting it downfield relative to the other perfluoromethylene groups. The terminal CF₃ group appears at the most upfield position. Extensive homonuclear coupling (²JFF, ³JFF, and even ⁴JFF) is a hallmark of fluorinated compounds and results in complex but informative splitting patterns.[4][5]

// Define nodes for atoms C1 [label="CF₃", pos="0,0!"]; C2 [label="CF₂", pos="1,0!"]; C3 [label="CF₂", pos="2,0!"]; C4 [label="CF₂", pos="3,0!"]; C5 [label="CF₂", pos="4,0!"]; C6 [label="CF₂", pos="5,0!"]; I [label="I", pos="6,0!"];

// Define nodes for labels label1 [label="a", pos="0,-0.5!", shape=none, fontcolor="#EA4335"]; label2 [label="b", pos="1,-0.5!", shape=none, fontcolor="#4285F4"]; label3 [label="c", pos="2,-0.5!", shape=none, fontcolor="#34A853"]; label4 [label="d", pos="3,-0.5!", shape=none, fontcolor="#FBBC05"]; label5 [label="e", pos="4,-0.5!", shape=none, fontcolor="#5F6368"]; label6 [label="f", pos="5,-0.5!", shape=none, fontcolor="#202124"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- I; } Caption: Molecular structure of this compound with ¹⁹F NMR assignments.

Data Presentation: ¹⁹F NMR of this compound

The following table presents typical, representative ¹⁹F NMR chemical shifts for this compound, referenced to CFCl₃ (δ = 0 ppm). These values are based on established data for long-chain perfluoroalkyl iodides.[3][6][7]

| Assignment (Carbon) | Label | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃- (C1) | a | ~ -81.1 | Triplet (t) |

| -CF₂- (C2) | b | ~ -126.0 | Multiplet (m) |

| -CF₂- (C3) | c | ~ -122.5 | Multiplet (m) |

| -CF₂- (C4) | d | ~ -123.4 | Multiplet (m) |

| -CF₂- (C5) | e | ~ -115.2 | Multiplet (m) |

| -CF₂I (C6) | f | ~ -65.8 | Triplet (t) |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Experiment: Standard 1D ¹⁹F pulse-acquire experiment. Proton decoupling (¹H) is generally not necessary but can be used to simplify spectra if hydrogen-containing impurities are present.

-

Reference: Use an external or internal reference standard. CFCl₃ is the primary standard (δ = 0 ppm).

-

Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all signals are captured.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of the fluorine nuclei.

-

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the reference standard.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Expertise & Experience: Acquiring a ¹³C NMR spectrum of a perfluorinated compound presents a unique set of challenges and opportunities. The low natural abundance of ¹³C (~1.1%) combined with the extensive C-F coupling significantly reduces signal-to-noise and splits each carbon signal into a complex multiplet.[8] One-bond C-F coupling constants (¹JCF) are particularly large, often exceeding 250 Hz.[9][10] While this complicates the spectrum, it provides definitive proof of C-F bonding. Standard acquisition is performed with proton decoupling, but fluorine coupling remains.

Expected Spectrum: Each of the six unique carbon atoms in this compound will appear as a distinct multiplet. The CF₃ carbon will be a quartet, and each of the five CF₂ carbons will appear as a triplet due to one-bond coupling with their attached fluorine atoms. Further, smaller long-range couplings (²JCF, ³JCF) will add additional complexity to these multiplets. The chemical shifts are typically found in the range of 100-125 ppm for sp³ carbons bonded to fluorine.[11]

Data Presentation: Expected ¹³C NMR Characteristics

| Assignment (Carbon) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹JCF) | Expected ¹JCF (Hz) |

| C F₃- (C1) | ~118 | Quartet (q) | > 250 |

| -C F₂- (C2-C5) | ~105 - 120 | Triplet (t) | > 250 |

| -C F₂I (C6) | ~100 - 110 | Triplet (t) | > 250 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated solution than for ¹⁹F NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a multinuclear probe tuned to the ¹³C frequency.

-

Lock and shim as described for ¹⁹F NMR.

-

-

Acquisition Parameters:

-

Experiment: 1D ¹³C experiment with broadband ¹H decoupling.

-

Spectral Width: Set a wide spectral width (e.g., 250 ppm) to cover the range of fluorinated carbons.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096 or more) is required compared to ¹⁹F NMR to achieve an adequate signal-to-noise ratio.

-

-

Processing: Standard Fourier transformation, phasing, and baseline correction.

¹H NMR Spectroscopy: A Case of Absence

A core tenet of spectral interpretation is to account for both the presence and absence of signals. This compound (C₆F₁₃I) contains no hydrogen atoms. Therefore, a ¹H NMR spectrum of a pure, anhydrous sample will show no signals, aside from the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm) and potentially trace water. This absence is a key piece of characterization data, confirming the fully perfluorinated nature of the alkyl chain.

Section 2: Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and, more importantly, the fragmentation pattern of a molecule. This pattern serves as a molecular fingerprint. For perfluoroalkyl iodides, the fragmentation is highly predictable. The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave readily. Subsequent fragmentation typically proceeds via the sequential loss of CF₂ units.[12][13] Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it does not produce a characteristic isotopic pattern in the molecular ion region.

Fragmentation Analysis: Upon ionization, the molecular ion [C₆F₁₃I]⁺˙ may be observed, but it is often weak or absent due to the lability of the C-I bond. The most prominent fragmentation pathways are:

-

Cleavage of the C-I bond: This is the most favorable initial fragmentation, leading to the formation of the perfluorohexyl cation [C₆F₁₃]⁺ (m/z 319) and an iodine radical.

-

Loss of CF₃: Cleavage of a C-C bond can lead to the loss of a trifluoromethyl radical, resulting in a [C₅F₁₀I]⁺ fragment.

-

Sequential loss of CF₂: The [C₆F₁₃]⁺ fragment can further decompose by losing neutral CF₂ (50 Da) units, leading to a cascade of smaller perfluoroalkyl cations: [C₅F₁₁]⁺ (m/z 269), [C₄F₉]⁺ (m/z 219), [C₃F₇]⁺ (m/z 169), [C₂F₅]⁺ (m/z 119), and [CF₃]⁺ (m/z 69). The [CF₃]⁺ fragment at m/z 69 is often a very abundant peak in the spectra of fluorinated compounds.

Data Presentation: Mass Spectrum of this compound

The following data is derived from the NIST Electron Ionization mass spectrum of this compound.[2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 446 | < 1 | [C₆F₁₃I]⁺˙ (Molecular Ion) |

| 319 | 45 | [C₆F₁₃]⁺ |

| 269 | 5 | [C₅F₁₁]⁺ |

| 219 | 20 | [C₄F₉]⁺ |

| 181 | 10 | [C₄F₇]⁺ or [C₃F₅I]⁺ |

| 169 | 35 | [C₃F₇]⁺ |

| 131 | 100 | [C₃F₅]⁺ (Base Peak) |

| 119 | 30 | [C₂F₅]⁺ |

| 100 | 20 | [C₂F₄]⁺ |

| 69 | 95 | [CF₃]⁺ |

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for nonpolar compounds (e.g., DB-5 or equivalent).

-

GC Program: Start at a low temperature (e.g., 40-50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to ~250 °C.

-

Injector: Use a split/splitless injector at ~250 °C.

-

Carrier Gas: Helium at a constant flow rate (~1 mL/min).

-

-

Mass Spectrometer (MS) Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Acquisition: Inject 1 µL of the sample. The GC will separate the compound from the solvent and any impurities before it enters the MS for ionization and analysis.

Section 3: Infrared (IR) Spectroscopy

Expertise & Experience: Infrared spectroscopy probes the vibrational frequencies of covalent bonds within a molecule. The C-F bond is highly polar, and its stretching vibrations produce exceptionally strong and characteristic absorption bands.[1] This makes IR spectroscopy a rapid and effective method for confirming the presence of a perfluorinated substructure.

Spectral Interpretation: The IR spectrum of this compound is dominated by a series of intense, broad absorption bands in the 1100-1300 cm⁻¹ region. These bands are due to the symmetric and asymmetric stretching modes of the numerous C-F bonds in the CF₂ and CF₃ groups.[14] The sheer number of coupled C-F oscillators results in a broad and complex envelope rather than discrete, sharp peaks. The C-I stretching vibration is expected at a much lower frequency (< 600 cm⁻¹), which may be outside the range of standard mid-IR spectrometers.[11]

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1235 cm⁻¹ | Strong, Broad | Asymmetric C-F Stretch (CF₂) |

| ~1195 cm⁻¹ | Strong, Broad | Symmetric C-F Stretch (CF₂) |

| ~1145 cm⁻¹ | Strong, Broad | C-F Stretch (CF₃) |

| ~700-800 cm⁻¹ | Medium | CF₂/CF₃ Bending/Deformation Modes |

Experimental Protocol: ATR-FTIR Acquisition

-

Sample Preparation: No special preparation is needed for a liquid sample.

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Data Acquisition:

-

Place a single drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

The required spectral range is typically 4000-600 cm⁻¹.

-

-

Processing & Cleanup:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and self-validating system for its identification. ¹⁹F NMR offers the most detailed structural information, with six distinct signals corresponding to the unique fluorine environments. ¹³C NMR , while challenging to acquire, confirms the carbon backbone through characteristic triplet and quartet splitting patterns. Mass Spectrometry reveals a predictable fragmentation pathway initiated by the cleavage of the weak C-I bond, with a base peak at m/z 131 and a strong signal for the [CF₃]⁺ ion at m/z 69. Finally, IR Spectroscopy provides a rapid confirmation of the perfluorinated structure via intense C-F stretching absorptions in the 1100-1300 cm⁻¹ region. Together, these techniques provide an unambiguous analytical profile essential for any researcher or professional in the fields of materials science, drug development, and chemical synthesis.

References

-

NMR Facility, UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

SpectraBase. Perfluoroethyl-iodode - Optional[19F NMR] - Chemical Shifts. Wiley. [Link]

-

Hawthorne, B. et al. (2013). Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67733, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane. [Link]

-

ResearchGate. The five naturally occurring organofluorine compounds. [Link]

-

SpectraBase. This compound - Optional[ATR-IR] - Spectrum. Wiley. [Link]

-

Slideshare. 19 f chemical shifts and coupling constants. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Briggs, J. Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Reddit. Carbon-fluorine spin coupling constants. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

Sources

- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. jeolusa.com [jeolusa.com]

- 10. reddit.com [reddit.com]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. dev.spectrabase.com [dev.spectrabase.com]

Introduction: Elucidating the Structure of a Key Fluorinated Intermediate

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1H,1H,2H,2H-Perfluorohexyl Iodide

1H,1H,2H,2H-Perfluorohexyl iodide (C₆H₄F₉I), with CAS Number 2043-55-2, is a significant polyfluorinated compound used as a critical intermediate in the synthesis of a wide range of fluorinated materials, including surfactants, polymers, and specialty chemicals.[1][2] Its structure, consisting of a C4 perfluoroalkyl chain (-(CF₂)₃CF₃) linked to an ethyl iodide moiety (-CH₂CH₂I), imparts unique chemical properties that are highly dependent on its precise molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such molecules.[3] While ¹⁹F NMR is often employed for fluorinated compounds, ¹H NMR provides crucial, complementary information about the hydrocarbon portion of the molecule.[4][5] This guide offers a detailed analysis of the ¹H NMR spectrum of 1H,1H,2H,2H-Perfluorohexyl iodide, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals. We will delve into the prediction of the spectrum, a robust experimental protocol for its acquisition, and a thorough interpretation of the resulting data.

Theoretical Prediction of the ¹H NMR Spectrum

The molecular structure, F₃C(CF₂)₃-CH₂-CH₂-I, contains two distinct sets of protons, leading to two unique signals in the ¹H NMR spectrum. The powerful electron-withdrawing effect of the perfluoroalkyl chain and the iodine atom are the dominant factors influencing the spectral parameters.[6]

Chemical Environments and Expected Chemical Shifts (δ)

The two methylene (CH₂) groups are in different electronic environments and are therefore chemically non-equivalent.[7]

-

H-2 (-CF₂-C H₂-): These protons are directly attached to a carbon adjacent to the highly electronegative perfluoroalkyl chain. This proximity causes a strong deshielding effect, pulling electron density away from the protons and shifting their resonance significantly downfield (to a higher ppm value).[6][8] The expected chemical shift for these protons is in the range of δ 2.4 - 2.8 ppm .

-

H-1 (-C H₂-I): These protons are bonded to a carbon atom that is directly attached to an iodine atom. Iodine is also an electronegative element, inducing a downfield shift. However, its inductive effect is less pronounced than that of the perfluoroalkyl group. Consequently, these protons are expected to resonate further downfield than the H-2 protons, typically in the range of δ 3.2 - 3.6 ppm .

Spin-Spin Coupling and Predicted Multiplicities

The observed signals will be split into multiplets due to spin-spin coupling with neighboring nuclei.[9]

-

H-1 Signal (-CH₂I): The H-1 protons are coupled to the two adjacent H-2 protons. According to the n+1 rule, this vicinal coupling (³JHH) will split the H-1 signal into a triplet . The typical magnitude for free-rotating alkyl chains is ³JHH ≈ 6-8 Hz.

-

H-2 Signal (-CF₂CH₂-): The H-2 protons are coupled to two sets of neighbors:

-

The two adjacent H-1 protons, which will split the signal into a triplet (³JHH ≈ 6-8 Hz).

-

The two fluorine atoms on the adjacent CF₂ group. This three-bond coupling (³JHF) will further split each line of the triplet into another triplet.

-

Therefore, the H-2 signal is predicted to be a triplet of triplets (tt) . The magnitude of ³JHF coupling is typically in the range of 10-20 Hz.

Summary of Predicted Spectral Data

The anticipated parameters for the ¹H NMR spectrum of 1H,1H,2H,2H-Perfluorohexyl iodide, assuming acquisition in CDCl₃, are summarized below.

| Protons | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | -CH₂-I | 3.2 - 3.6 | Triplet (t) | ³JHH ≈ 6-8 |

| H-2 | -CF₂-CH₂- | 2.4 - 2.8 | Triplet of Triplets (tt) | ³JHH ≈ 6-8; ³JHF ≈ 10-20 |

Experimental Protocol for Data Acquisition

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures reproducibility and accuracy.

2.1. Materials and Reagents

-

1H,1H,2H,2H-Perfluorohexyl iodide (Purity >95%)[10]

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D), with Tetramethylsilane (TMS, 0.03% v/v) as internal standard.

-

5 mm NMR Tubes (high precision)

-

Pasteur Pipettes

-

Volumetric Flask

2.2. Sample Preparation

-

Analyte Preparation: Accurately weigh approximately 10-20 mg of 1H,1H,2H,2H-Perfluorohexyl iodide directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Dissolution: Gently swirl the vial to ensure the compound is fully dissolved. The solution should be clear and colorless.[2]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Validation: Ensure the sample height in the tube is sufficient for the spectrometer's receiver coil (typically ~4-5 cm). Cap the NMR tube securely.

2.3. Spectrometer Setup and Data Acquisition

-

Instrument: A standard 400 MHz (or higher) NMR spectrometer.

-

Initial Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent. Perform automatic shimming procedures to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D Proton (¹H) acquisition.

-

Pulse Program: A standard 30° or 90° pulse sequence.

-

Spectral Width: ~16 ppm (centered around 6-8 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans (adjust as needed for signal-to-noise).

-

Temperature: 298 K (25 °C).

-

2.4. Data Processing

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals. The integral ratio of the two multiplets should be 1:1, corresponding to the 2H:2H ratio.

Visualization of Molecular Structure and Key Couplings

The following diagram illustrates the key through-bond interactions that define the ¹H NMR spectrum.

Caption: Key ³J spin-spin couplings in 1H,1H,2H,2H-Perfluorohexyl iodide.

Interpretation and Field Insights

A representative ¹H NMR spectrum of 1H,1H,2H,2H-Perfluorohexyl iodide will display two distinct multiplets.

-

The Downfield Triplet (δ ~3.3 ppm): This signal corresponds to the H-1 protons (-CH₂-I) . Its triplet multiplicity confirms its adjacency to the CH₂ group at the H-2 position. The integration of this peak should correspond to two protons.

-

The Upfield Triplet of Triplets (δ ~2.6 ppm): This more complex signal corresponds to the H-2 protons (-CF₂-CH₂-) . The larger splitting within the multiplet is due to the vicinal coupling with the H-1 protons (³JHH). Each of these three lines is further split into a smaller triplet by the geminal CF₂ group (³JHF). This characteristic pattern is a definitive signature for a -CF₂-CH₂-CH₂- moiety. The integration of this multiplet should also correspond to two protons.

Expert Causality: The reason the H-1 protons appear further downfield than the H-2 protons, despite iodine being less electronegative than a fluorine atom, is due to the cumulative effect of the entire C₄F₉ perfluoroalkyl chain. While the immediate neighbor to H-2 is a CF₂ group, the H-1 protons are influenced primarily by the single iodine atom. The powerful, sustained inductive effect of the nine fluorine atoms makes the -CF₂CH₂- group a stronger electron-withdrawing entity than the iodo-group in this context, shifting the adjacent H-2 protons significantly.

Conclusion

The ¹H NMR spectrum provides an unambiguous structural fingerprint for 1H,1H,2H,2H-Perfluorohexyl iodide. By understanding the fundamental principles of chemical shift and spin-spin coupling, particularly the influence of highly electronegative fluorine substituents, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic triplet and triplet of triplets are hallmark features that confirm the F₃C(CF₂)₃-CH₂-CH₂-I structure. This guide provides the theoretical foundation and practical methodology necessary for the successful application of ¹H NMR in the analysis of this and similar fluorinated compounds.

References

-

Kuprov, I., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Chemsrc. 1H,1H,2H,2H-Perfluorohexyl iodide | CAS#:2043-55-2. [Link]

-

University of Southampton. Multinuclear and Fluorine NMR Spectroscopy. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

HaloPolymer. 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE. [Link]

-

University of the Fraser Valley. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

NIST. This compound. [Link]

-

Michigan State University Department of Chemistry. NMR Chemical Shifts. [Link]

-

SpectraBase. 1H,1H,2H,2H-Perfluorooctyl iodide - Optional[1H NMR] - Spectrum. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

PubChem. Perfluorooctyl iodide | C8F17I | CID 10491. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

Sources

- 1. 1H,1H,2H,2H-Perfluorohexyl iodide | 2043-55-2 [chemicalbook.com]

- 2. halopolymer.com [halopolymer.com]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. ekwan.github.io [ekwan.github.io]

- 10. 1H,1H,2H,2H-Perfluorohexyl iodide | LGC Standards [lgcstandards.com]

The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrum of Perfluorohexyl Iodide

This guide provides a comprehensive technical analysis of the mass spectrum of perfluorohexyl iodide (C₆F₁₃I), a compound of significant interest in fluorine chemistry and as a building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of electron ionization mass spectrometry as applied to perfluorinated compounds, elucidates the fragmentation pathways of this compound, and provides a detailed experimental protocol for its analysis.

Introduction: The Challenge and Utility of Analyzing Perfluorinated Compounds

Per- and polyfluoroalkyl substances (PFAS) are characterized by the immense strength of the carbon-fluorine bond, lending them remarkable chemical and thermal stability.[1] This stability, while advantageous in many applications, presents a unique challenge for analytical characterization. Electron ionization (EI) mass spectrometry, a powerful technique for structural elucidation, is particularly well-suited for volatile and semi-volatile PFAS like this compound.[2] EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[3] Understanding these fragmentation patterns is crucial for the unambiguous identification and structural confirmation of perfluorinated compounds.

This guide will focus on the interpretation of the electron ionization mass spectrum of this compound, providing a foundational understanding for researchers working with this and related compounds.

The Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions and a notable absence or very low abundance of the molecular ion peak. This is a common feature in the mass spectra of perfluoroalkanes, where the energetic ionization process readily induces fragmentation.[4] The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which serves as the basis for our analysis.[5]

The key spectral data from the NIST database is summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Ion Formula | Proposed Ion Structure |

| 69 | 100 | [CF₃]⁺ | Trifluoromethyl cation |

| 127 | 25 | [I]⁺ | Iodine cation |

| 131 | 85 | [C₃F₅]⁺ | Perfluoropropyl cation |

| 181 | 40 | [C₄F₇]⁺ | Perfluoroheptyl cation |

| 319 | 30 | [C₆F₁₃]⁺ | Perfluorohexyl cation |

Elucidating the Fragmentation Pathways

The fragmentation of this compound under electron ionization is a predictable process governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-I bond is the weakest in the molecule and is therefore a primary site of initial cleavage. Subsequent fragmentation occurs along the perfluorinated carbon chain.

The proposed fragmentation mechanism is as follows:

-

Ionization: The high-energy electron beam in the ion source removes an electron from the this compound molecule, forming an unstable molecular ion, [C₆F₁₃I]⁺•.

-

Primary Fragmentation (C-I Cleavage): The weak C-I bond readily breaks, leading to two possible initial fragmentation pathways:

-

Formation of the perfluorohexyl cation ([C₆F₁₃]⁺) at m/z 319 and an iodine radical (I•). This is a major observed ion.

-

Formation of the iodine cation ([I]⁺) at m/z 127 and a perfluorohexyl radical (C₆F₁₃•). The iodine cation is also a significant peak in the spectrum.

-

-

Secondary Fragmentation of the Perfluorohexyl Cation: The [C₆F₁₃]⁺ ion undergoes further fragmentation through the cleavage of C-C bonds, leading to the loss of neutral perfluoroalkyl radicals and the formation of smaller, stable perfluorinated cations. This sequential fragmentation is responsible for the series of prominent peaks corresponding to [CₙF₂ₙ₊₁]⁺ ions.

-

The loss of a CF₃ radical from [C₆F₁₃]⁺ results in the formation of a [C₅F₁₀]⁺• ion, which is not a major observed peak.

-

More favorable is the cleavage that results in stable perfluorinated cations such as [C₄F₇]⁺ (m/z 181) and [C₃F₅]⁺ (m/z 131) .

-

-

Formation of the Base Peak ([CF₃]⁺): The most abundant ion in the spectrum, the base peak, is the trifluoromethyl cation ([CF₃]⁺) at m/z 69 . This highly stable cation is readily formed through various fragmentation pathways involving the cleavage of C-C bonds along the perfluoroalkyl chain. The prevalence of this ion is a hallmark of the mass spectra of perfluorinated compounds.[6]

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Acquiring the Mass Spectrum of this compound via GC-MS

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile and semi-volatile perfluoroalkyl iodides.[7][8]

4.1. Sample Preparation

For the analysis of volatile compounds like this compound in a liquid matrix (e.g., water), Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free sample preparation technique.[9]

-

Sample Collection: Collect the aqueous sample in a clean, appropriate vial.

-

Internal Standard Spiking: Spike the sample with a suitable internal standard if quantitative analysis is required.

-

Matrix Modification: Add NaCl to the sample to increase the ionic strength and enhance the partitioning of the analyte into the headspace.

-

HS-SPME Extraction:

-

Place the vial in a heated agitator.

-

Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample for a defined period to allow for the adsorption of volatile analytes.

-

Retract the fiber into the needle.

-

4.2. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of volatile perfluoroalkyl iodides. Optimization may be required based on the specific instrument and application.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |

| Inlet Temperature | 250 °C | To ensure rapid and complete desorption of the analyte from the SPME fiber. |

| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |

| Column | DB-5ms (or equivalent) | A low-polarity column suitable for the separation of a wide range of volatile and semi-volatile organic compounds. |

| Oven Program | Initial: 40 °C (hold 2 min) | To focus the analytes at the head of the column. |

| Ramp: 10 °C/min to 280 °C | To elute the analytes based on their boiling points. | |

| Final Hold: 5 min | To ensure all components have eluted from the column. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation and generate a characteristic mass spectrum for structural elucidation. |

| Ionization Energy | 70 eV | A standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries. |

| Mass Range | 50 - 500 amu | To cover the expected mass range of the parent compound and its fragments. |

| Source Temperature | 230 °C | To maintain the ions in the gas phase and prevent condensation. |

| Quadrupole Temp. | 150 °C | To ensure stable ion transmission. |

4.3. Data Analysis

-

Total Ion Chromatogram (TIC) Review: Examine the TIC to identify the peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.

-

Spectral Interpretation: Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS workflow for this compound analysis.

Conclusion

The electron ionization mass spectrum of this compound provides a distinct and interpretable fingerprint for its identification and structural confirmation. The fragmentation is dominated by the cleavage of the weak C-I bond and subsequent fragmentation of the perfluoroalkyl chain, leading to a series of characteristic perfluorinated carbocations, with the trifluoromethyl cation ([CF₃]⁺) at m/z 69 being the most abundant. By understanding these fragmentation pathways and employing a robust GC-MS method, researchers can confidently identify and analyze this compound in various matrices. This guide provides the foundational knowledge and practical insights necessary for the successful application of mass spectrometry in the analysis of this important fluorinated compound.

References

-

Belova, M. V., et al. (2021). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review. Atmosphere, 12(11), 1434. [Link]

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 105. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stamm, J., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(10), 1863-1870. [Link]

-

Newton, S. R., et al. (2019). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. Journal of Visualized Experiments, (146), e59397. [Link]

-

Popov, S. A. (2009). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 78(10), 935-953. [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Which one? Retrieved from [Link]

-

Shimadzu Scientific Instruments. (2022). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (2022). Application News: Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Triple Quadrupole Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS/MS). [Link]

-

TheElkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]

-

Shimadzu Scientific Instruments. (2022). Application News: Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Triple Quadrupole Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS/MS). [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Clark, J. (2022, October 30). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Pagonis, D., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Environmental Science & Technology Letters, 6(5), 282-287. [Link]

-

U.S. Environmental Protection Agency. (1987). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. [Link]

-

Wallace, W. E., & Cui, W. (2020). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 31(7), 1435-1442. [Link]

-

Gagliano, E., et al. (2021). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Applied Sciences, 11(19), 9207. [Link]

-

Wikipedia contributors. (2023, December 12). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved December 14, 2023, from [Link]

-

Organic Chemistry. (2016, April 5). Mass Spectral Fragmentation Pathways [Video]. YouTube. [Link]

-

Wallace, W. E., & Cui, W. (2020). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 31(7), 1435-1442. [Link]

-

Arsenault, G., et al. (2008). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]

-

Cappiello, A., et al. (2021). Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface. Analytical Chemistry, 93(18), 7016-7023. [Link]

Sources

- 1. scitepress.org [scitepress.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. well-labs.com [well-labs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. an.shimadzu.com [an.shimadzu.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Perfluorohexyl Iodide: Structure, Properties, and Synthetic Utility

Introduction: The Strategic Importance of Perfluorohexyl Iodide

This compound, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane, is a cornerstone reagent in the field of fluorine chemistry.[1][2] Its significance lies in its unique bifunctional nature: a highly stable, inert perfluoroalkyl chain (C6F13) paired with a reactive carbon-iodine (C-I) bond.[3] This structure allows it to serve as a versatile building block for introducing the perfluorohexyl moiety into a wide array of organic molecules. The incorporation of such fluorinated chains imparts valuable properties, including chemical and thermal stability, hydrophobicity, and oleophobicity.[2] Consequently, this compound is a critical intermediate in the synthesis of advanced materials, surfactants, low surface energy coatings, and next-generation pharmaceuticals.[4] This guide provides an in-depth examination of its chemical structure, properties, and core applications, offering field-proven insights for researchers and development professionals.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its reactivity and behavior. This compound is an organoiodine compound featuring a linear six-carbon backbone where all hydrogen atoms have been replaced by fluorine, with the exception of the terminal iodine atom.

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane[1][2]

-

Common Synonyms: 1-Iodoperfluorohexane, Tridecafluorohexyl iodide[1][4][5]

The C-I bond is the molecule's reactive center. It is significantly weaker than the robust C-F and C-C bonds that constitute the rest of the chain, a disparity that is the cornerstone of its synthetic utility. This bond can be cleaved homolytically to generate the perfluorohexyl radical (C₆F₁₃•), a key reactive intermediate for forming new carbon-carbon bonds.[8]

Caption: 2D Chemical Structure of this compound.

Part 2: Physicochemical Properties

The physical properties of this compound are dominated by its highly fluorinated nature, resulting in a dense, non-polar liquid with low water solubility. These properties must be considered when selecting solvents, designing reaction conditions, and implementing purification protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to pale pink or yellowish liquid | [4][9] |

| Boiling Point | 117 °C (at 760 mmHg) | [6][9][10] |

| Melting Point | -45 °C | [9][10] |

| Density | 2.063 g/mL (at 25 °C) | [7][9][10] |

| Refractive Index (n²⁰/D) | 1.329 | [6][7] |

| Flash Point | > 100 °C | [6] |

| Water Solubility | Insoluble | [9][10] |

| Stability | Stable under normal conditions; light-sensitive | [9][10] |

Part 3: Synthesis and Spectroscopic Characterization

Industrial Synthesis

Industrially, perfluoroalkyl iodides are often synthesized via telomerization reactions.[3] This process typically involves the reaction of a "telogen" (a shorter perfluoroalkyl iodide, like pentafluoroethyl iodide) with a "taxogen" (tetrafluoroethylene, TFE) to extend the carbon chain. For example, this compound can be prepared by reacting perfluoroethyl iodide with TFE under catalytic conditions, which progressively adds CF₂-CF₂ units.[5]

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. As a Senior Application Scientist, interpreting this data is key to validating starting material quality before its use in sensitive downstream applications.

-

Nuclear Magnetic Resonance (NMR):

-

¹⁹F NMR: This is the most informative technique for this molecule. The spectrum exhibits distinct signals for each chemically non-equivalent fluorine environment. One would expect to see six distinct multiplets with the following approximate chemical shifts relative to CFCl₃: a triplet around -81 ppm (CF₃), a multiplet around -60 ppm (CF₂I), and four other multiplets between -115 and -126 ppm for the remaining (CF₂)₄ chain. The integration of these signals should correspond to a 3:2:2:2:2:2 ratio.[10][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. The C-I stretch is much weaker and appears at lower wavenumbers.[6][12]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 446.[2] Key fragmentation patterns include the loss of the iodine atom ([M-I]⁺ at m/z 319) and successive losses of CF₂ units, which are characteristic of perfluoroalkyl chains.[2][6]

Part 4: Key Reactions and Mechanistic Insights

The primary synthetic utility of this compound is its role as a precursor to the perfluorohexyl radical (C₆F₁₃•) for addition reactions, particularly across unsaturated C-C bonds (alkenes and alkynes).

Free-Radical Addition to Alkenes

This reaction, a variant of the Giese addition, is a powerful method for C-C bond formation and the introduction of a perfluoroalkyl group. The process is a radical chain reaction that can be initiated thermally, photochemically, or with a radical initiator like azobisisobutyronitrile (AIBN).[7][9]

The Causality Behind the Mechanism:

-

Initiation: The reaction begins with the homolytic cleavage of a weak bond in an initiator (e.g., AIBN) to form initiator radicals. This radical then abstracts the iodine atom from this compound, which is the kinetically favorable step due to the weakness of the C-I bond. This generates the key C₆F₁₃• radical.

-

Propagation (Step 1): The nucleophilic C₆F₁₃• radical adds to the double bond of an alkene. The addition occurs at the less substituted carbon atom to generate the more stable secondary or tertiary radical intermediate (anti-Markovnikov regioselectivity).[13]

-

Propagation (Step 2): The newly formed alkyl radical abstracts an iodine atom from another molecule of this compound. This forms the final product and regenerates the C₆F₁₃• radical, which continues the chain reaction.[8]

-

Termination: The reaction ceases when two radical species combine.

Caption: Workflow for the free-radical addition of this compound.

Part 5: Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for a radical addition reaction is representative of methodologies found in peer-reviewed literature and serves as a robust starting point for laboratory investigation.[7][9]

Protocol: AIBN-Initiated Radical Addition to 1-Octene

Objective: To synthesize 1-iodo-3-(perfluorohexyl)nonane via the radical addition of this compound to 1-octene.

Materials:

-

This compound (C₆F₁₃I, 1.0 eq)

-

1-Octene (1.2 eq)

-

Azobisisobutyronitrile (AIBN, 0.1 eq)

-

Anhydrous toluene or another suitable high-boiling solvent

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Methodology:

-

System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). This is critical because oxygen can intercept radical intermediates and inhibit the chain reaction.

-

Reagent Charging: To the flask, add this compound (1.0 eq) and 1-octene (1.2 eq). A slight excess of the alkene is used to ensure complete consumption of the more valuable perfluoroalkyl iodide. Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

-

Degassing: Degas the reaction mixture thoroughly to remove dissolved oxygen. This can be achieved by three freeze-pump-thaw cycles or by bubbling the inert gas through the solution for 20-30 minutes.

-

Initiator Addition: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.

-